molecular formula C25H30O3 B10753696 Estriol benzyl ether

Estriol benzyl ether

Cat. No.: B10753696
M. Wt: 378.5 g/mol
InChI Key: GDUPBUZZJUIEDX-PNYVIBBQSA-N
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Description

ESTRIOL BENZYL ETHER is a steroid. It derives from a hydride of an estrane.

Scientific Research Applications

Pharmacological Applications

Estriol benzyl ether is primarily studied for its interactions with estrogen receptors and its potential therapeutic benefits in hormone replacement therapy.

Estrogen Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity to estrogen receptors. A comparative study assessed the relative binding affinity (RBA) of various compounds, including estriol derivatives. Results demonstrated that this compound binds with an RBA significantly higher than many other tested compounds, suggesting its potential as an effective estrogenic agent in therapeutic settings .

Compound RBA (Relative Binding Affinity)
Estradiol100
This compound80-170
Other Estriol Derivatives0.55 - 16

Hormone Replacement Therapy

The compound is being investigated for its role in bioidentical hormone therapy (BHT). Studies have shown that estriol, including its benzyl ether form, can alleviate vasomotor symptoms associated with menopause . Clinical trials have indicated that compounded formulations containing estriol can be effective in managing these symptoms, although more extensive studies are needed to confirm their safety and efficacy compared to conventional hormone therapies .

Chemical Synthesis and Mechanisms of Action

The synthesis of this compound involves protecting the hydroxyl group of estriol with a benzyl group, enhancing its stability and bioavailability. This process typically employs various organic reactions, including alkylation and protective group strategies.

Synthesis Overview

The synthesis pathway often includes:

  • Protection of the hydroxyl group using benzyl bromide.
  • Selective oxidation and subsequent reactions to yield the final product.
  • Characterization through Nuclear Magnetic Resonance (NMR) and other spectroscopic methods to confirm structure .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

  • A study highlighted the compound's effectiveness in reducing menopausal symptoms in a small cohort, demonstrating improvements in quality of life measures .
  • Another investigation focused on the comparative efficacy of this compound against traditional hormone therapies, noting favorable outcomes in symptom management without significant adverse effects .

Properties

Molecular Formula

C25H30O3

Molecular Weight

378.5 g/mol

IUPAC Name

(16R,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol

InChI

InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20?,21?,22?,23-,24+,25?/m1/s1

InChI Key

GDUPBUZZJUIEDX-PNYVIBBQSA-N

Isomeric SMILES

CC12CCC3C(C1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5

Origin of Product

United States

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